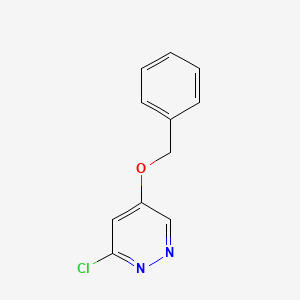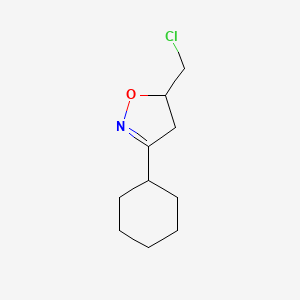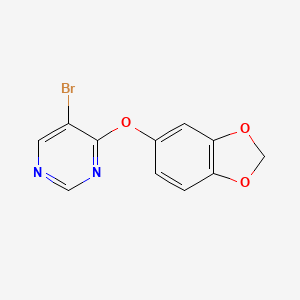
5-(Benzyloxy)-3-chloropyridazine
Descripción general
Descripción
5-(Benzyloxy)-3-chloropyridazine (5-BOCP) is a synthetic compound belonging to the class of arylchloropyridazines, which are known to exhibit a variety of biological activities. 5-BOCP is a versatile compound, with potential applications in scientific research, drug discovery, and other medical and industrial applications.
Aplicaciones Científicas De Investigación
Optical Properties of Derivatives
- A study by Gong et al. (2010) focused on synthesizing novel derivatives of pyridazinyl pyrazoline, including compounds related to 5-(Benzyloxy)-3-chloropyridazine. These compounds exhibited varying absorption and fluorescence characteristics, influenced by different substituents on the benzene and pyridazine rings.
Antimicrobial Activity
- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, potentially including structures similar to this compound, were synthesized and showed promising antimicrobial activity, as reported by Patel and Patel (2011).
Nucleoside Analogs
- Katz, Wise, and Townsend (1982) developed pyridazine analogs of nucleosides like cytidine and uridine, highlighting the potential of pyridazine derivatives in nucleoside analog chemistry. Their work can be found here.
Synthesis of Novel Nucleosides
- Bussolari et al. (1993) described the chemical synthesis of N4-substituted imidazo[4,5-d]pyridazine nucleosides, indicating the role of pyridazine derivatives in the synthesis of novel nucleosides. More information is available here.
Structural Elucidation
- Naveen et al. (2018) worked on the structural elucidation of a novel pyrazole derivative, which could be relevant to understanding the structural aspects of this compound. Their findings can be found here.
Anticancer Activity
- Pogorzelska et al. (2015) synthesized new benzodithiazine derivatives with anticancer activity, demonstrating the potential of pyridazine derivatives in cancer research. Their study is detailed here.
Synthesis of Pyridazinone Derivatives
- Mehvish and Kumar (2022) focused on synthesizing 3(2h)-one pyridazinone derivatives, highlighting the versatility of pyridazine in creating compounds with potential antioxidant activity. Further details can be found here.
Antioxidant Properties
- Akbas et al. (2018) investigated the synthesis and antioxidant properties of new pyrimidine derivatives, which may provide insight into the antioxidant potential of similar pyridazine derivatives. More on their research is available here.
Diagnostic Applications
- Bar-akiva (1984) suggested alternatives to benzidine as H-donors in peroxidase assays, which could be relevant to the diagnostic applications of pyridazine derivatives. The study can be accessed here.
Synthesis of Heterocyclic Compounds
- Sayed et al. (2003) described the synthesis of novel heterocyclic compounds with expected biological activity, providing insights into the synthesis and potential uses of pyridazine derivatives in biology. Find their work here.
Propiedades
IUPAC Name |
3-chloro-5-phenylmethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJCWLKSHDYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745028 | |
| Record name | 5-(Benzyloxy)-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-32-4 | |
| Record name | Pyridazine, 3-chloro-5-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346691-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1527939.png)
amine](/img/structure/B1527940.png)


![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)

![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)
![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1527952.png)

